molecular formula C22H19NO5S B11473890 N-[2-(dibenzo[b,d]furan-2-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide

N-[2-(dibenzo[b,d]furan-2-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide

Cat. No.: B11473890
M. Wt: 409.5 g/mol
InChI Key: GSSFZXMDIRTBKL-UHFFFAOYSA-N
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Description

N-[2-(dibenzo[b,d]furan-2-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a complex organic compound that features a dibenzofuran moiety linked to a benzodioxine sulfonamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(dibenzo[b,d]furan-2-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide typically involves multiple steps, starting with the preparation of the dibenzofuran moiety. One common method involves the reaction of dibenzofuran with ethyl bromide in the presence of a base to form the ethylated dibenzofuran derivative. This intermediate is then reacted with 2,3-dihydro-1,4-benzodioxine-6-sulfonyl chloride under basic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-[2-(dibenzo[b,d]furan-2-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-[2-(dibenzo[b,d]furan-2-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[2-(dibenzo[b,d]furan-2-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity. The exact pathways and molecular targets are still under investigation, but the compound’s unique structure allows it to interact with a wide range of biological molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(dibenzo[b,d]furan-2-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is unique due to its combination of the dibenzofuran and benzodioxine sulfonamide moieties. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds.

Properties

Molecular Formula

C22H19NO5S

Molecular Weight

409.5 g/mol

IUPAC Name

N-(2-dibenzofuran-2-ylethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide

InChI

InChI=1S/C22H19NO5S/c24-29(25,16-6-8-21-22(14-16)27-12-11-26-21)23-10-9-15-5-7-20-18(13-15)17-3-1-2-4-19(17)28-20/h1-8,13-14,23H,9-12H2

InChI Key

GSSFZXMDIRTBKL-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)S(=O)(=O)NCCC3=CC4=C(C=C3)OC5=CC=CC=C54

Origin of Product

United States

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